[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a polycyclic heterocyclic molecule featuring a tricyclo[8.4.0.0³,⁸]tetradecahexaene core with fluorophenyl and benzylsulfanyl substituents. Its structural complexity arises from fused oxazole, thiadiazole, and aromatic rings, with a hydroxymethyl group at position 11.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-8-18(26)9-7-15)30-25(20)33-13-16-4-2-3-5-21(16)27/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKSAVFEZZJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups including fluorophenyl and sulfanyl moieties that are known to influence biological activity. The molecular formula is with a molecular weight of approximately 392.44 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that related fluorinated compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom is often correlated with enhanced lipophilicity and increased membrane permeability, which may contribute to their antimicrobial efficacy .
Anticancer Potential
The triazatricyclo structure has been linked to anticancer activity in several studies. Compounds with similar triazole rings have been evaluated for their cytotoxic effects against cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of leukemia cells (L1210) and solid tumors in vitro . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has also been explored. Certain derivatives have been shown to inhibit key enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, inhibition of dihydrofolate reductase (DHFR) has been observed in related compounds, suggesting potential applications in both cancer therapy and antibiotic development .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of fluorinated compounds demonstrated that those containing sulfanyl groups exhibited enhanced activity against resistant strains of E. coli, with minimum inhibitory concentrations (MICs) significantly lower than non-fluorinated analogs .
- Cytotoxicity Testing : In vitro testing against various cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent anticancer properties .
- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential pathway for inducing cell death through oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl Moieties
Compounds bearing fluorophenyl groups are common in medicinal chemistry due to fluorine’s electronegativity and metabolic stability. For example:
- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (): These derivatives share the 4-fluorophenyl and thiadiazole motifs. Unlike the target compound, they lack the tricyclic core but exhibit potent anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells) .
- 5-[(E)-4-Fluorobenzylidene]-8-(4-fluorophenyl)-2-hydroxy-9-phenyl-3,10-diaza-hexacyclo[10.7.1.13]... (): This hexacyclic compound features dual fluorophenyl groups and a diaza core. Its crystallographic data (e.g., bond angles and torsions) align with the tricyclic geometry of the target compound, suggesting shared conformational rigidity .
Heterocyclic Tricyclic Systems
Tricyclic frameworks are pivotal in drug design for their compact, bioactive architectures:
- 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): This hexaazatricyclic compound lacks sulfur and oxygen atoms but shares fused nitrogen-containing rings. Its structural characterization via X-ray diffraction (SHELX software, ) highlights similarities in crystallographic refinement techniques .
- Methyl 12-hydroxy-10-[1-(4-methoxy-phenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] (): This compound’s bond angles (e.g., C4—C5—N1—C10 = 155.1°) and torsional parameters reflect geometric constraints analogous to the target molecule’s tricyclic system .
Research Findings and Mechanistic Insights
- Anticancer Potential: The fluorophenyl-thiadiazole derivatives () demonstrate selectivity for breast cancer cells, suggesting that the target compound’s fluorophenyl and sulfur-containing groups may enhance similar bioactivity through kinase inhibition or DNA intercalation .
- Structural Stability: Crystallographic studies () reveal that tricyclic systems with fused heterocycles exhibit low conformational flexibility, which may improve binding affinity to biological targets .
- Synthetic Challenges: The target compound’s sulfanyl and hydroxymethyl groups necessitate precise regioselective synthesis, contrasting with the Schiff base derivatives (), which are synthesized via condensation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
